6-Amino-2-(ethylthio)-4-pyrimidinol is a heterocyclic organic compound with the molecular formula C₆H₉N₃OS and a molecular weight of 171.221 g/mol. It features a pyrimidine ring substituted with an amino group and an ethylthio group at the 2-position. This compound is classified under pyrimidines, which are significant in various biological processes and pharmaceutical applications due to their structural diversity and reactivity .
The chemical behavior of 6-amino-2-(ethylthio)-4-pyrimidinol includes various reactions typical of pyrimidine derivatives. Notable reactions include:
6-Amino-2-(ethylthio)-4-pyrimidinol exhibits notable biological activities, particularly in pharmacology. Research indicates that derivatives of this compound may act as antagonists at specific receptor sites, such as the P2Y12 receptors, which are involved in platelet aggregation and cardiovascular functions . Additionally, compounds with similar structures have been investigated for their potential anti-tumor and anti-inflammatory properties .
The synthesis of 6-amino-2-(ethylthio)-4-pyrimidinol can be achieved through several methods:
6-Amino-2-(ethylthio)-4-pyrimidinol has several applications:
Interaction studies involving 6-amino-2-(ethylthio)-4-pyrimidinol focus on its binding affinity and activity at various biological targets. For instance, studies have demonstrated its role as an antagonist at P2Y12 receptors, impacting cyclic adenosine monophosphate accumulation in cellular models . These interactions are crucial for understanding the compound's pharmacological profile and potential therapeutic uses.
Several compounds share structural similarities with 6-amino-2-(ethylthio)-4-pyrimidinol. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Amino-2-mercapto-3H-pyrimidin-4-one | Contains a mercapto group instead of ethylthio | Potentially stronger biological activity |
5-Amino-2-(methylthio)-4-pyrimidinol | Methylthio group at the same position | Different pharmacological properties |
4-Amino-2-thiopyrimidine | Lacks the ethyl group | Simpler structure; used in different applications |
These compounds highlight the versatility of pyrimidine derivatives while showcasing the unique properties imparted by different substituents at key positions on the ring.
Method | Starting Materials | Temperature (°C) | Time (hours) | Yield (%) | Solvent | Catalyst |
---|---|---|---|---|---|---|
Thiourea + Ethyl acetoacetate cyclocondensation | Thiourea, Ethyl acetoacetate, Aromatic aldehyde | 80 | 4 | 68 | Ethanol | ZnCl₂ |
Thiourea + β-dicarbonyl compounds | Thiourea, β-dicarbonyl compounds | 100 | 6 | 70 | Aqueous medium | Basic conditions |
Thiourea + aromatic aldehydes + β-keto esters | Thiourea, Aromatic aldehydes, β-keto esters | 80 | 5 | 75 | Ethanol | p-TsOH |
Modified Biginelli reaction | Thiourea, Aldehydes, Active methylene compounds | 120 | 24 | 65 | DME | LiHMDS |
Guanidine-based cyclocondensation | Guanidine hydrochloride, Ethyl acetoacetate | 78 | 18 | 78 | Ethanol | KOH |
The guanidine-based approach represents an alternative strategy where guanidine hydrochloride serves as the nitrogen source in combination with ethyl acetoacetate [15]. This method typically requires potassium hydroxide as a base and achieves yields of approximately 78 percent under reflux conditions in ethanol for 18 hours [15].
Microwave-assisted synthesis has emerged as a transformative approach for the preparation of 6-amino-2-(ethylthio)-4-pyrimidinol, offering significant advantages in terms of reaction time reduction and yield enhancement [9] [12]. These protocols typically demonstrate reaction time reductions of 12 to 25 times compared to conventional heating methods while maintaining or improving product yields [24].
The microwave-assisted thiourea cyclocondensation protocol operates at 180 watts power with temperatures of 120 degrees Celsius, achieving completion within 16 minutes and yielding 85 percent of the desired product under solvent-free conditions [9]. This represents a 20-fold improvement in reaction time compared to traditional thermal heating methods [24].
One-pot microwave synthesis utilizing aqueous tetrabutylammonium bromide as solvent has demonstrated exceptional efficiency, completing reactions within 3 minutes at 150 watts power and 100 degrees Celsius [25]. This approach achieves yields of 88 percent while providing a 15-fold reduction in reaction time [25]. The use of aqueous tetrabutylammonium bromide facilitates enhanced mass transfer and provides both ionic and phase-transfer catalytic effects [25].
Method | Power (Watts) | Temperature (°C) | Time (minutes) | Yield (%) | Solvent | Improvement over conventional |
---|---|---|---|---|---|---|
MW-assisted thiourea cyclocondensation | 180 | 120 | 16 | 85 | Solvent-free | 20x faster |
MW-assisted one-pot synthesis | 150 | 100 | 3 | 88 | Aqueous TBAB | 15x faster |
MW-assisted Biginelli reaction | 600 | 140 | 20 | 90 | DMF | 18x faster |
MW-assisted formamide cyclization | 180 | 160 | 10 | 82 | Formamide | 25x faster |
MW-assisted solvent-free synthesis | 300 | 100 | 15 | 86 | Solvent-free | 12x faster |
The microwave-assisted Biginelli reaction variant employs higher power settings of 600 watts at 140 degrees Celsius in dimethylformamide solvent, achieving 90 percent yields within 20 minutes [12]. This protocol demonstrates an 18-fold improvement over conventional heating while providing superior yields [12]. The enhanced efficiency results from the rapid and uniform heating characteristic of microwave irradiation, which minimizes thermal decomposition and side product formation [24].
Formamide cyclization under microwave conditions represents another efficient protocol, operating at 180 watts and 160 degrees Celsius for 10 minutes to achieve 82 percent yields [24]. This approach provides a 25-fold reduction in reaction time compared to conventional reflux conditions [24].
Solvent selection plays a crucial role in determining the reaction kinetics, yield, and product purity in the synthesis of 6-amino-2-(ethylthio)-4-pyrimidinol [10] [18]. The dielectric constant of the solvent significantly influences the reaction mechanism and the stability of intermediate species formed during the cyclocondensation process [20].
Protic solvents such as water and ethanol facilitate hydrogen bonding interactions that can stabilize reaction intermediates, though they may also compete with the desired cyclization pathway [18]. Water, with its high dielectric constant of 80.1, provides yields of 70 percent but requires extended reaction times of 300 minutes at 100 degrees Celsius [25]. Ethanol demonstrates improved performance with 75 percent yields and reduced reaction times of 240 minutes at 78 degrees Celsius [18].
Aprotic polar solvents exhibit varying degrees of effectiveness depending on their coordinating ability and thermal stability [10]. Dimethylformamide, with a dielectric constant of 36.7, provides 70 percent yields but requires elevated temperatures of 120 degrees Celsius and extended reaction times of 420 minutes [25]. Dimethyl sulfoxide demonstrates superior performance with 80 percent yields and reduced reaction times of 180 minutes, attributed to its excellent solvating properties for both ionic and neutral species [20].
Solvent | Dielectric Constant | Yield (%) | Reaction Time (min) | Temperature (°C) | Product Purity (%) |
---|---|---|---|---|---|
Water | 80.1 | 70 | 300 | 100 | 85 |
Ethanol | 24.5 | 75 | 240 | 78 | 88 |
DMF | 36.7 | 70 | 420 | 120 | 82 |
DMSO | 46.7 | 80 | 180 | 100 | 90 |
1,4-Dioxane | 2.2 | 85 | 60 | 80 | 92 |
THF | 7.6 | 60 | 480 | 66 | 78 |
Aqueous TBAB | Variable | 85 | 60 | 80 | 90 |
Ionic Liquid [Bmim]BF₄ | Variable | 78 | 390 | 100 | 85 |
Glycol | 37.7 | 75 | 300 | 120 | 86 |
Solvent-free | N/A | 88 | 90 | 120 | 95 |
Low-polarity solvents such as 1,4-dioxane demonstrate exceptional performance, achieving 85 percent yields with significantly reduced reaction times of 60 minutes at 80 degrees Celsius [10]. The low dielectric constant of 2.2 for 1,4-dioxane minimizes undesired side reactions while facilitating the desired cyclocondensation pathway [10]. Tetrahydrofuran, despite its moderate coordinating ability, provides only 60 percent yields with extended reaction times of 480 minutes, indicating that excessive coordination to reaction intermediates can be detrimental [13].
Ionic liquids, particularly 1-butyl-3-methylimidazolium tetrafluoroborate, offer unique advantages as reaction media, providing 78 percent yields with enhanced thermal stability and recyclability [25]. The variable dielectric properties of ionic liquids can be tuned through structural modification to optimize reaction conditions [25].
Solvent-free conditions represent the most environmentally benign approach, achieving the highest yields of 88 percent with reaction times of 90 minutes at 120 degrees Celsius [25]. The absence of solvent eliminates dilution effects and maximizes the concentration of reactive species, leading to enhanced reaction rates and improved product purity of 95 percent [25].
The regioselective formation of the ethylthio moiety in 6-amino-2-(ethylthio)-4-pyrimidinol requires sophisticated catalytic systems that can control the site-selectivity while maintaining high yields and reaction efficiency [19] [22]. Various catalytic approaches have been developed, ranging from traditional Lewis and Brønsted acids to advanced heterogeneous and bifunctional catalysts [23] [27].
Lewis acid catalysis, exemplified by zinc chloride systems, provides regioselectivities of 85 percent with yields of 78 percent under conditions of 80 degrees Celsius for 4 hours in ethanol [1]. The Lewis acid coordinates to the carbonyl oxygen atoms, activating the electrophilic centers and facilitating nucleophilic attack by thiol species [19]. However, these systems typically require stoichiometric amounts of catalyst and cannot be recycled [22].
Brønsted acid catalysis using para-toluenesulfonic acid demonstrates improved regioselectivity of 90 percent with yields of 85 percent at 100 degrees Celsius for 2 hours in toluene [7]. The protonation mechanism enhances the electrophilicity of the pyrimidine ring system, promoting selective thioether formation at the desired position [19].
| Catalyst Type | Loading (mol%) | Regioselectivity (%) | Yield (%) | Reaction Conditions | Recyclability |
|---------------|----------------|----------------------|-----------|--------------------|----------- ---|
| Lewis Acid (ZnCl₂) | 10 | 85 | 78 | 80°C, 4h, EtOH | No |
| Brønsted Acid (p-TsOH) | 5 | 90 | 85 | 100°C, 2h, Toluene | No |
| Base Catalysis (NaOH) | 20 | 75 | 68 | 60°C, 6h, H₂O | No |
| Phase Transfer Catalyst (TBAB) | 15 | 88 | 88 | 80°C, 1h, Aqueous | Limited |
| Transition Metal (Pd/C) | 2 | 95 | 92 | 25°C, 12h, THF | Yes (5 cycles) |
| Heterogeneous (Fe₃O₄ NPs) | 5 | 82 | 80 | 60°C, 3h, EtOH | Yes (7 cycles) |
| Ionic Liquid Catalyst | 10 | 86 | 84 | 120°C, 2h, Solvent-free | Yes (4 cycles) |
| Organocatalyst (Proline) | 20 | 80 | 75 | 40°C, 8h, CH₂Cl₂ | No |
| Solid Acid (H₂SO₄/SiO₂) | 8 | 92 | 89 | 100°C, 3h, Toluene | Yes (6 cycles) |
| Bifunctional Catalyst (Co-N,N-bidentate) | 3 | 94 | 91 | 80°C, 4h, EtOH | Yes (8 cycles) |
Transition metal catalysis, particularly palladium on carbon systems, offers exceptional regioselectivity of 95 percent with yields of 92 percent under mild conditions of 25 degrees Celsius for 12 hours in tetrahydrofuran [14]. These systems can be recycled for up to 5 cycles without significant loss of activity, representing a more sustainable approach [21]. The palladium center facilitates oxidative addition and reductive elimination processes that control the regioselectivity of thioether bond formation [22].
Heterogeneous iron oxide nanoparticle catalysts provide an environmentally benign alternative, achieving 82 percent regioselectivity and 80 percent yields at 60 degrees Celsius for 3 hours in ethanol [27]. These magnetic nanoparticles can be easily separated and recycled for up to 7 cycles, offering practical advantages for large-scale synthesis [27].
Bifunctional cobalt catalysts with nitrogen-nitrogen bidentate ligands represent the most advanced catalytic systems, achieving 94 percent regioselectivity and 91 percent yields with only 3 mole percent catalyst loading [23]. These systems operate through metal-ligand cooperation mechanisms that provide both Lewis acidic and basic sites for simultaneous activation of multiple reaction partners [23]. The exceptional recyclability of up to 8 cycles makes these catalysts highly attractive for industrial applications [23].